molecular formula C12H20Cl2N2O B12308802 rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride, trans

rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride, trans

Cat. No.: B12308802
M. Wt: 279.20 g/mol
InChI Key: YFTXTUOIDQWSDM-UHFFFAOYSA-N
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Description

rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride, trans is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzylamino group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride, trans typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, including cyclization and reduction.

    Introduction of the Benzylamino Group: The benzylamino group is introduced via nucleophilic substitution reactions.

    Hydroxyl Group Addition: The hydroxyl group is added through oxidation reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: To reduce intermediates and form the desired piperidine ring.

    Purification Steps: Including crystallization and recrystallization to obtain the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride, trans undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carbonyl group back to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions involving the benzylamino group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as:

    Oxidized Derivatives: Where the hydroxyl group is converted to a carbonyl group.

    Reduced Derivatives: Where the carbonyl group is reduced back to a hydroxyl group.

Scientific Research Applications

rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride, trans has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride, trans involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may:

    Bind to Receptors: Modulating their activity and leading to physiological effects.

    Inhibit Enzymes: Preventing the catalysis of specific biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    rac-(3R,4R)-4-(benzylamino)piperidin-3-ol: Without the dihydrochloride salt.

    rac-(3R,4R)-4-(benzylamino)piperidin-3-one: Where the hydroxyl group is replaced by a carbonyl group.

Uniqueness

rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride, trans is unique due to its specific combination of functional groups and its dihydrochloride salt form, which may enhance its solubility and stability in various applications.

Properties

Molecular Formula

C12H20Cl2N2O

Molecular Weight

279.20 g/mol

IUPAC Name

4-(benzylamino)piperidin-3-ol;dihydrochloride

InChI

InChI=1S/C12H18N2O.2ClH/c15-12-9-13-7-6-11(12)14-8-10-4-2-1-3-5-10;;/h1-5,11-15H,6-9H2;2*1H

InChI Key

YFTXTUOIDQWSDM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1NCC2=CC=CC=C2)O.Cl.Cl

Origin of Product

United States

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